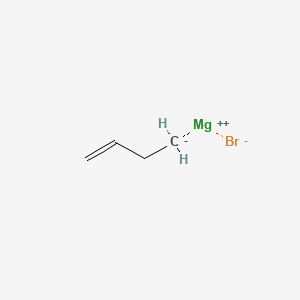

3-Butenylmagnesium bromide

Vue d'ensemble

Description

3-Butenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C4H7BrMg and is typically available as a solution in tetrahydrofuran (THF). It is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Butenylmagnesium bromide is prepared by the reaction of 3-bromo-1-butene with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-Bromo-1-butene+Magnesium→3-Butenylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain an inert atmosphere. The reaction is carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Butenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides.

Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Halides: Alkyl and aryl halides are used in substitution reactions.

Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.

Major Products Formed:

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Alkanes: Formed from substitution reactions.

Coupled Products: Formed from coupling reactions

Applications De Recherche Scientifique

3-Butenylmagnesium bromide (C₄H₇BrMg) is an organomagnesium compound belonging to the Grignard reagent family, characterized by a carbon-magnesium bond, making it a versatile intermediate in organic synthesis. It consists of a butenyl group bonded to magnesium bromide.

Applications in Organic Synthesis

This compound is used primarily in organic synthesis for forming carbon-carbon bonds. It reacts with carbonyl compounds like aldehydes, ketones, and esters through nucleophilic addition, producing alkenols with a three-carbon chain extension at the double bond. It can also participate in elimination reactions under specific conditions to form substituted alkenes.

Specific Applications:

- Building block: Functions as a building block in synthesizing complex molecules, allowing for the construction of intricate organic structures in natural products, pharmaceuticals, and functional materials.

- Catalytic reactions: Recent research explores its potential in catalytic reactions by attaching transition metals or Lewis acids to develop new catalysts for organic transformations, which could improve selectivity, efficiency, and sustainability in organic synthesis.

- Cross-coupling reactions: It can be used in iron-catalyzed cross-coupling of alkynyl and styrenyl chlorides .

- Ring-formation reactions: It can undergo ring-formation reactions facilitated by ruthenium catalysts .

Interaction Studies: Interaction studies involving this compound focus on its reactivity with different functional groups and electrophiles. Its ability to form stable complexes with various substrates makes it a subject of interest in mechanistic studies within organic chemistry, aiding in optimizing reaction conditions for improved yields and selectivity in synthetic processes.

One study utilized homoallyl magnesium bromide in the preparation of spirocyclic scaffolds, which are intended for the creation of compound libraries .

Uniqueness: this compound offers specific regioselectivity due to its unique butenyl structure, allowing for selective reactions that may not be achievable with simpler Grignard reagents.

Comparison with Other Grignard Reagents

| Compound | Formula | Unique Features |

|---|---|---|

| Propylmagnesium bromide | C₃H₇BrMg | Simpler structure; used for similar synthetic applications |

| Vinylmagnesium bromide | C₂H₃BrMg | Contains a double bond; useful for synthesizing vinyl-substituted compounds |

| Allylmagnesium bromide | C₃H₅BrMg | More reactive due to the allylic position; often used in complex organic synthesis |

| This compound | C₄H₇BrMg | Offers specific regioselectivity due to its unique butenyl structure |

Mécanisme D'action

The mechanism of action of 3-butenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound has a partial positive charge, making the carbon atoms adjacent to it nucleophilic. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .

Comparaison Avec Des Composés Similaires

- Allylmagnesium bromide

- 4-Pentenylmagnesium bromide

- Ethynylmagnesium bromide

Comparison: 3-Butenylmagnesium bromide is unique due to its specific structure, which allows for the formation of a variety of products through different reaction pathways. Compared to allylmagnesium bromide, it has an additional carbon atom, providing more flexibility in synthetic applications. 4-Pentenylmagnesium bromide and ethynylmagnesium bromide have different carbon chain lengths and degrees of unsaturation, leading to variations in reactivity and applications .

Activité Biologique

3-Butenylmagnesium bromide (C4H7BrMg) is a Grignard reagent with significant utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound has been studied for its biological activity, particularly in the context of its application in the synthesis of biologically relevant molecules. Herein, we explore its biological activity, synthesis, and relevant case studies.

This compound is typically synthesized through the reaction of 3-butenyl bromide with magnesium in an anhydrous solvent, usually THF (tetrahydrofuran). The reaction proceeds as follows:

This Grignard reagent is known for its nucleophilic properties, enabling it to react with various electrophiles to form complex organic structures.

Biological Activity

The biological activity of this compound is primarily observed through its role as a synthetic intermediate in the preparation of various biologically active compounds. Below are some notable applications and findings:

Case Study 1: Synthesis of Pumiliotoxins

A significant study involved the use of this compound in the enantioselective total synthesis of pumiliotoxins, which are known for their potent biological activities, including neurotoxicity. The synthesis started with the addition of freshly prepared this compound to a keto-lactam derivative under controlled conditions, yielding a crucial intermediate in 21% overall yield . The resulting compounds exhibited notable biological properties relevant to pharmacology.

Case Study 2: Spirocyclic Scaffolds

In another research effort, this compound was utilized to create a series of spirocyclic scaffolds intended for drug discovery. The compound was reacted with various electrophiles to produce tertiary alcohols that serve as building blocks for further modifications . These spirocyclic compounds have potential applications in medicinal chemistry due to their structural diversity and biological activity.

Toxicity and Safety Considerations

While exploring the biological applications of this compound, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. It is also suspected of causing cancer and may cause respiratory irritation . Proper handling procedures must be adhered to when working with this reagent to mitigate health risks.

Summary Table: Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | C4H7BrMg |

| Synthesis Method | Reaction of 3-butenyl bromide with Mg |

| Biological Applications | Synthesis of pumiliotoxins, spirocyclic scaffolds |

| Toxicity | Harmful if swallowed; causes severe burns |

| Safety Hazards | Suspected carcinogen; respiratory irritant |

Propriétés

IUPAC Name |

magnesium;but-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUWOQLHLFMTON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7103-09-5 | |

| Record name | 3-BUTENYLMAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Butenylmagnesium bromide react with α-cyano ketones?

A1: this compound undergoes Michael addition with 2-cyano-2-cycloalkenones, resulting in the formation of ω-unsaturated α-cyano ketones. This reaction provides a convenient starting point for further transformations, such as palladium-mediated cyclizations to construct methylenecyclopentane rings. [, ]

Q2: Can this compound be used to introduce a butenyl group onto silicon nanoparticles?

A2: Yes, reacting bromide-terminated silicon nanoparticles with this compound can successfully introduce terminal alkene groups onto the nanoparticle surface. This modification allows for further functionalization via thiol-ene click chemistry. []

Q3: Are there any challenges associated with using this compound for modifying silicon nanoparticles?

A4: One challenge is the potential for side reactions, such as the attachment of bromoalkanes (like octane) alongside the desired 3-butenyl group. Careful purification and characterization techniques, like NMR and XPS, are crucial to assess the success and purity of the modified nanoparticles. []

Q4: Can this compound be used in enantioselective synthesis?

A5: Yes, this compound can participate in copper(I)-catalyzed SN2′-type allylic substitution reactions with cinnamyl chlorides. By employing chiral phosphine-phosphite ligands, this reaction can proceed with high regio- and enantioselectivity, providing access to chiral (1-alkyl-allyl)benzene derivatives. []

Q5: Can this compound be used in the synthesis of complex molecules like carbohydrates?

A6: Indeed, this compound plays a crucial role in transforming Weinreb amides derived from carbohydrates into C-5 aryl pyranosides. This strategy offers a convenient route for introducing aryl groups at specific positions in carbohydrate molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.